molecular formula C20H12F3N3OS B2805610 N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide CAS No. 863589-35-9

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2805610
CAS No.: 863589-35-9
M. Wt: 399.39
InChI Key: IVKRIBMSAVWEHD-UHFFFAOYSA-N
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Description

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine moiety via a phenyl group. The trifluoromethyl (-CF₃) substituent at the 3-position of the benzamide confers enhanced lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as enzyme modulation or antimicrobial activity .

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3OS/c21-20(22,23)14-6-1-4-12(10-14)17(27)25-15-7-2-5-13(11-15)18-26-16-8-3-9-24-19(16)28-18/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKRIBMSAVWEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Phenyl Ring: The thiazolopyridine core can be coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.

    Formation of Benzamide: The final step involves the formation of the benzamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide -CF₃ at benzamide C₂₁H₁₃F₃N₄OS* ~440.4 (estimated) High lipophilicity, potential metabolic stability
3-Methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide -OCH₃ at benzamide C₂₀H₁₆N₄O₂S 392.43 Sirtuin modulator; chromatin/DNA repair applications
2,4-Dimethoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide -OCH₃ at 2,4 positions C₂₁H₁₇N₃O₃S 391.44 Enhanced solubility due to polar methoxy groups
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide -Br at benzamide; methyl on phenyl C₂₁H₁₅BrN₄OS 457.34 Bulky bromine substituent; possible steric hindrance

*Estimated based on structural similarity to .

Key Observations :

  • Trifluoromethyl vs.
  • Bromo Substituent : The brominated analog () introduces steric bulk, which may reduce binding affinity but enhance selectivity for specific targets .
Enzyme Modulation
  • Target Compound : Likely interacts with sirtuin pathways (inferred from ’s methoxy analog, which shows sirtuin-mediated effects on chromatin remodeling and disease pathways).
  • Methoxy Analog () : Explicitly reported as a sirtuin modulator with applications in diabetes, cancer, and inflammation .
  • Dimethoxy Analog (): No direct activity data, but polar substituents may reduce blood-brain barrier penetration compared to -CF₃ .
Antimicrobial Activity
  • While the target compound’s antimicrobial data are unavailable, structurally related triazolothiadiazoles () exhibit moderate antibacterial activity. The trifluoromethyl group’s electron-withdrawing nature may enhance microbial target inhibition compared to alkyl/aryl substituents in triazolothiadiazoles .

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